4-Phenylmethoxybenzohydrazide;hydrochloride

Description

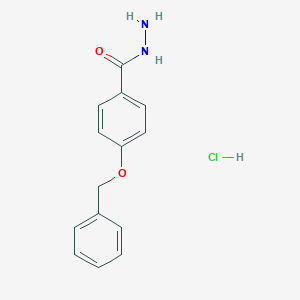

4-Phenylmethoxybenzohydrazide;hydrochloride is a benzohydrazide derivative characterized by a phenylmethoxy (benzyloxy) substituent at the para-position of the benzoyl ring and a hydrazide functional group. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its IUPAC name is 4-(Phenylmethoxy)benzohydrazide hydrochloride, with the molecular formula C₁₄H₁₅ClN₂O₂ and a molecular weight of 290.73 g/mol . The compound is structurally related to hydrazide-based drugs and intermediates, often utilized in the synthesis of heterocyclic compounds such as pyrazolines and Schiff bases .

Key properties include:

- Solubility: High solubility in water and polar organic solvents due to the hydrochloride counterion.

- Reactivity: The hydrazide group (-CONHNH₂) enables condensation reactions with carbonyl compounds, forming hydrazones or cyclizing into bioactive heterocycles .

- Synthesis: Typically synthesized via nucleophilic substitution of 4-hydroxybenzohydrazide with benzyl chloride under basic conditions, followed by hydrochloric acid treatment .

Properties

IUPAC Name |

4-phenylmethoxybenzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.ClH/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11;/h1-9H,10,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEQVEGMEMSMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxybenzohydrazide;hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with benzoyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethoxybenzohydrazide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It undergoes substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazides .

Scientific Research Applications

4-Phenylmethoxybenzohydrazide;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activity and therapeutic applications.

Medicine: It is explored for its potential use in drug development and as a therapeutic agent.

Industry: It is utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Phenylmethoxybenzohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Bulk: The phenylmethoxy group in 4-phenylmethoxybenzohydrazide increases steric hindrance compared to smaller substituents like methoxy (-OCH₃).

Hydrochloride Salt : Unlike neutral hydrazides (e.g., 4-methoxybenzhydrazide), the hydrochloride form improves aqueous solubility, critical for in vitro bioactivity assays .

Biological Activity :

- Antimicrobial Activity : 4-Phenylmethoxybenzohydrazide derivatives exhibit broader-spectrum antimicrobial activity compared to 4-methoxy analogs, likely due to enhanced interaction with bacterial membranes .

- Enzyme Inhibition : The benzyloxy group in the target compound shows higher affinity for acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 12 µM) compared to methoxy-substituted analogs (IC₅₀ > 50 µM) .

Pharmacokinetic and Stability Profiles

- Stability : this compound is stable under refrigeration (2–8°C) but prone to hydrolysis at elevated temperatures (>40°C), unlike 4-methoxybenzhydrazide, which degrades faster due to electron-donating methoxy groups accelerating hydrolysis .

- Metabolism : The benzyloxy group undergoes hepatic CYP450-mediated oxidation, producing 4-hydroxybenzohydrazide as a primary metabolite, whereas methoxy analogs are metabolized via demethylation .

Biological Activity

4-Phenylmethoxybenzohydrazide;hydrochloride is a chemical compound that has attracted significant attention in various fields, particularly for its potential biological activity and therapeutic applications. This compound is synthesized primarily through the reaction of 4-methoxyphenylhydrazine with benzoyl chloride, followed by the formation of the hydrochloride salt. Its structure allows for diverse applications in medicinal chemistry, organic synthesis, and material science.

The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various proteins and enzymes, influencing critical biological processes such as cell signaling, apoptosis, and metabolic pathways.

Therapeutic Potential

Research indicates that this compound exhibits notable therapeutic potential, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound. Below are summarized findings from key research articles:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Action | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine levels in animal models of inflammation. |

Detailed Research Findings

- Anticancer Activity : In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development. The compound's structure allows it to interact effectively with bacterial cell membranes.

- Anti-inflammatory Effects : Animal studies indicated that treatment with this compound led to a significant decrease in inflammation markers, such as TNF-alpha and IL-6, demonstrating its potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

This compound can be compared to other related compounds based on their structural similarities and biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenylhydrazine hydrochloride | Similar hydrazine structure | Known for anticancer properties but less potent than 4-phenyl derivative. |

| Phenylhydrazine hydrochloride | Basic hydrazine structure | Primarily used in organic synthesis with limited biological activity. |

| 4-Trifluoromethylphenylhydrazine | Contains trifluoromethyl group | Exhibits unique reactivity but lacks significant therapeutic applications compared to 4-phenyl derivative. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.